molecular formula C5H9NO2 B111329 1-Acetyl-3-hydroxyazetidine CAS No. 118972-96-6

1-Acetyl-3-hydroxyazetidine

Cat. No.: B111329
CAS No.: 118972-96-6
M. Wt: 115.13 g/mol
InChI Key: CSJAIVZAJZXEAW-UHFFFAOYSA-N
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Description

1-Acetyl-3-hydroxyazetidine (CAS 118972-96-6) is a heterocyclic compound with the molecular formula C₅H₉NO₂. It features a four-membered azetidine ring substituted with an acetyl group at position 1 and a hydroxyl group at position 2. This compound is synthesized with high purity (98%) and is commercially available under product code ST-8959 from suppliers like Combi-Blocks .

Properties

IUPAC Name

1-(3-hydroxyazetidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-4(7)6-2-5(8)3-6/h5,8H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSJAIVZAJZXEAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60453699
Record name 1-ACETYL-3-HYDROXYAZETIDINE
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Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118972-96-6
Record name 1-(3-Hydroxy-1-azetidinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118972-96-6
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Record name 1-ACETYL-3-HYDROXYAZETIDINE
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Record name 1-(3-hydroxyazetidin-1-yl)ethan-1-one
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Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-3-hydroxyazetidine undergoes various chemical reactions due to the presence of the hydroxyl and acetyl groups and the inherent ring strain of the azetidine ring. The hydroxyl group can participate in reactions such as esterification, etherification, and oxidation. The acetyl group can be hydrolyzed to reveal the free amine, which can then undergo acylation, alkylation, and reductive amination. The strained four-membered ring can also undergo ring-opening reactions under specific conditions.

Common Reagents and Conditions:

    Esterification: Typically involves reagents like acetic anhydride or acid chlorides in the presence of a base.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the acetyl group.

Major Products:

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences between 1-Acetyl-3-hydroxyazetidine and related azetidine derivatives:

Compound Name CAS Number Molecular Formula Substituents Key Properties Synthesis Highlights
This compound 118972-96-6 C₅H₉NO₂ 1-acetyl, 3-hydroxy High purity (98%), used as a synthetic intermediate Proprietary methods; commercial availability
Azetidin-3-ylmethanol hydrochloride 928038-44-2 C₄H₁₀ClNO 3-hydroxymethyl, hydrochloride salt Very soluble in water (38.9 mg/mL), methanol (84.2 mg/mL), DMSO (68.4 mg/mL) Synthesized via reactions with triethylamine and HCl
1-Benzhydrylazetidin-3-ol 18621-17-5 C₁₆H₁₇NO 1-benzhydryl (diphenylmethyl), 3-hydroxy Used in biochemical classifications; multiple synonyms and identifiers Derived from benzimidazole via hydrazide intermediates
Azetidin-2-one derivatives Varied Varied 2-keto group, variable substituents Core structure in heterocyclic synthesis (e.g., 1,3-Oxazepine, Thiazolidin-4-one) Synthesized via hydrazone reactions and cyclization
(3-Methylazetidin-3-yl)methanamine dihydrochloride 1557591-41-9 C₅H₁₄Cl₂N₂ 3-methyl, 3-aminomethyl, dihydrochloride High structural similarity (0.94) to other azetidine amines Not explicitly detailed in evidence

Key Differences and Implications

Functional Group Impact on Solubility: this compound’s acetyl group may enhance lipophilicity compared to Azetidin-3-ylmethanol hydrochloride, which exhibits high aqueous solubility due to its polar hydroxymethyl group and ionic hydrochloride salt . Benzhydryl-substituted derivatives (e.g., 1-Benzhydrylazetidin-3-ol) are bulkier and likely less soluble in polar solvents, favoring organic media .

Synthetic Pathways: this compound is commercially synthesized with proprietary methods, whereas Azetidin-2-one derivatives are prepared via multi-step reactions involving hydrazones and cyclization . Azetidin-3-ylmethanol hydrochloride synthesis employs straightforward acid-base reactions, contrasting with the complex heterocyclic frameworks of 1,3-Oxazepine derivatives .

This compound’s role remains underexplored in the provided evidence but is inferred to serve as a precursor for more complex molecules.

Biological Activity

1-Acetyl-3-hydroxyazetidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article provides an in-depth analysis of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C5H9NO2C_5H_9NO_2 and a molecular weight of approximately 115.13 g/mol. The compound features a four-membered azetidine ring with an acetyl group and a hydroxyl group, contributing to its chemical reactivity and biological activity. The presence of these functional groups enhances its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. This mechanism is similar to that of β-lactam antibiotics, which also target bacterial cell wall synthesis pathways.
  • Receptor Modulation : It interacts with nicotinic acetylcholine receptors (nAChRs) and cholinesterase enzymes, which are critical in neurological functions. This interaction suggests potential applications in treating neurological disorders.

Biological Activities

This compound exhibits several notable biological activities:

  • Antimicrobial Activity : Preliminary studies indicate that the compound has antimicrobial properties, potentially effective against various bacterial strains.
  • Anticancer Potential : Research has shown cytotoxic effects against certain cancer cell lines, suggesting its role as a candidate for cancer therapy.
  • Antiviral Properties : Recent findings indicate potential as an antiviral agent, although more extensive studies are needed to confirm these effects.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibits bacterial growth,
AnticancerCytotoxic effects on cancer cell lines,
AntiviralPotential activity against viral pathogens

Case Study: Anticancer Activity

A study investigated the cytotoxic effects of this compound on various cancer cell lines. Results demonstrated significant inhibition of cell proliferation in breast and prostate cancer cells. The mechanism was linked to apoptosis induction, highlighting the compound's potential as a chemotherapeutic agent. Further investigation into its structure-activity relationship (SAR) revealed that modifications to the hydroxyl and acetyl groups could enhance its efficacy against specific cancer types.

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics. The study emphasized the need for further exploration into its pharmacokinetics and toxicity profiles to assess clinical viability.

Applications in Medicinal Chemistry

The unique structural features of this compound make it a valuable building block in drug design:

  • Drug Development : Its ability to modulate enzyme activity positions it as a scaffold for designing new therapeutic agents targeting neurological disorders.
  • Synthetic Chemistry : The compound serves as a precursor for synthesizing other biologically active derivatives, enhancing its utility in organic synthesis.

Q & A

Q. What are the key physicochemical properties of 1-Acetyl-3-hydroxyazetidine that must be characterized prior to experimental design?

Methodological Answer :

  • Stability : Assess thermal and pH stability via accelerated degradation studies under controlled conditions (e.g., 40–80°C, pH 3–9) using HPLC or NMR to monitor decomposition .
  • Solubility : Determine solubility in polar (e.g., water, DMSO) and non-polar solvents using gravimetric or spectroscopic methods, critical for reaction medium selection .
  • Reactivity : Screen for nucleophilic/electrophilic sites via computational tools (DFT) or experimental probes (e.g., reaction with Grignard reagents) to predict side reactions .

Q. How can researchers validate the purity of this compound synthesized in-house?

Methodological Answer :

  • Chromatography : Use HPLC or GC with a polar stationary phase (e.g., C18 column) and UV/RI detection, comparing retention times to commercial standards .
  • Spectroscopy : Confirm structural integrity via 1H^1H- and 13C^{13}C-NMR, noting characteristic peaks for the acetyl (δ ~2.1 ppm) and hydroxyazetidine (δ ~3.5–4.5 ppm) groups .
  • Elemental Analysis : Compare experimental C/H/N ratios to theoretical values to detect impurities .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer :

  • Reproducibility Checks : Replicate studies under standardized conditions (solvent, temperature, assay protocols) to isolate variables .
  • Error Analysis : Quantify uncertainties in IC50_{50} or EC50_{50} values via dose-response curves with triplicate measurements and statistical validation (e.g., Student’s t-test) .
  • Meta-Analysis : Conduct a systematic literature review to identify methodological divergences (e.g., cell lines, incubation times) and perform subgroup analyses .

Q. How can computational modeling predict the regioselectivity of this compound in nucleophilic reactions?

Methodological Answer :

  • DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to map electrostatic potentials and identify electrophilic hotspots (e.g., carbonyl carbon) .
  • MD Simulations : Model solvent effects (e.g., water vs. THF) to assess steric hindrance and transition-state stabilization .
  • Validation : Compare predicted outcomes with experimental LC-MS/MS data for azetidine ring-opening reactions .

Q. What hybrid methodologies integrate synthetic and analytical data to optimize this compound synthesis?

Methodological Answer :

  • DoE (Design of Experiments) : Use factorial designs to vary reaction parameters (catalyst loading, temperature) and quantify yield/purity via PLS regression .
  • In Situ Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and adjust conditions in real time .
  • Multivariate Analysis : Apply PCA to correlate spectral data (NMR, IR) with reaction efficiency, identifying critical control points .

Methodological and Theoretical Frameworks

Q. How should researchers design a mixed-methods study to explore the mechanism of this compound in enzyme inhibition?

Methodological Answer :

  • Quantitative Component : Measure kinetic parameters (Km_m, Vmax_{max}) via Michaelis-Menten assays under varying inhibitor concentrations .
  • Qualitative Component : Conduct semi-structured interviews with domain experts to contextualize anomalies (e.g., non-competitive inhibition patterns) .
  • Integration : Use triangulation to reconcile statistical outliers with mechanistic hypotheses (e.g., allosteric binding) .

Q. What protocols ensure ethical and reproducible use of this compound in interdisciplinary studies?

Methodological Answer :

  • Safety Compliance : Follow OSHA/GHS guidelines for handling corrosive substances (e.g., PPE, fume hoods) and document risk assessments .
  • Data Transparency : Publish raw datasets, spectral files, and step-by-step synthesis protocols in supplementary materials .
  • Collaboration Frameworks : Establish shared repositories (e.g., GitHub for code, Zenodo for data) to standardize analytical workflows across labs .

Data and Literature Review

Q. How can systematic reviews address gaps in the ecological toxicity profile of this compound?

Methodological Answer :

  • Search Strategy : Use PRISMA guidelines to query PubMed, SciFinder, and Web of Science with keywords (e.g., “azetidine derivatives AND ecotoxicity”) .
  • Inclusion Criteria : Filter studies by OECD/GEPA compliance, prioritizing in vivo models (e.g., Daphnia magna assays) over in silico predictions .
  • Meta-Synthesis : Categorize toxicity mechanisms (e.g., oxidative stress, genotoxicity) and identify understudied endpoints (e.g., biodegradation pathways) .

Q. What statistical approaches validate the significance of this compound’s enantiomeric excess in asymmetric catalysis?

Methodological Answer :

  • Chiral HPLC : Use a Chiralpak® column with hexane/isopropanol mobile phase, calculating enantiomeric ratio (ER) from peak areas .
  • Circular Dichroism (CD) : Correlate CD spectra with HPLC data to confirm absolute configuration .
  • Bayesian Analysis : Model uncertainty in enantiomer quantification and report 95% credible intervals .

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